N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
Description
Systematic Nomenclature and Synonyms
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide is recognized under multiple systematic naming conventions and common synonyms that reflect its complex structural architecture. The compound's primary systematic name follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-trimethylsilylmethanesulfonamide. This systematic designation accurately captures the presence of two trifluoromethanesulfonyl groups attached to a nitrogen atom, which is further bonded to a trimethylsilyl moiety.
The compound is frequently referenced in chemical literature under several alternative names that emphasize different aspects of its structure. The designation [Bis(trifluoromethanesulfonyl)amino]trimethylsilane highlights the bis(trifluoromethanesulfonyl) framework with the amino-trimethylsilane substitution pattern. Another commonly encountered name, N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)amine, emphasizes the amine functionality within the molecular structure.
In commercial and research applications, this compound is often identified by its abbreviated form as Trimethylsilyl Triflimide, though this designation requires careful interpretation to distinguish it from related derivatives. The Chemical Abstracts Service has assigned the unique registry number 82113-66-4 to this compound, providing an unambiguous identifier for chemical databases and regulatory purposes.
Additional systematic variations include the full chemical name Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)-, which explicitly describes the methanesulfonamide core with its specific substitution pattern. The European Community has assigned the number 672-648-8 for regulatory identification purposes.
Molecular Formula and Weight Analysis
The molecular composition of this compound is defined by the molecular formula C₅H₉F₆NO₄S₂Si, which reveals the precise atomic constitution of this complex organosulfur-silicon compound. This formula indicates the presence of five carbon atoms, nine hydrogen atoms, six fluorine atoms, one nitrogen atom, four oxygen atoms, two sulfur atoms, and one silicon atom, reflecting the compound's multi-heteroatom architecture.
The molecular weight calculations consistently report values in the range of 353.3 to 353.34 grams per mole, with minor variations attributed to rounding conventions in different analytical contexts. The precise molecular weight of 353.33 g/mol has been computationally determined and verified through multiple analytical techniques.
The elemental composition analysis reveals that fluorine constitutes the largest mass percentage within the molecule, contributing approximately 32.27% of the total molecular weight. This high fluorine content is attributed to the presence of two trifluoromethyl groups, each containing three fluorine atoms. The silicon and sulfur atoms, while fewer in number, contribute significantly to the molecular weight due to their higher atomic masses compared to the organic framework.
The molecular architecture demonstrates a balanced distribution of electropositive and electronegative elements, with the silicon atom providing a nucleophilic center while the highly electronegative fluorine atoms and sulfonyl groups create electron-deficient regions. This electronic distribution plays a crucial role in determining the compound's reactivity patterns and its effectiveness as a Lewis acid catalyst in various organic transformations.
Crystallographic and Spectroscopic Characterization
The structural elucidation of this compound has been accomplished through comprehensive spectroscopic analysis and computational modeling, providing detailed insights into its three-dimensional molecular architecture. The compound's structure is characterized by a central nitrogen atom that serves as a bridge between the trimethylsilyl group and the bis(trifluoromethanesulfonyl) framework, creating a unique molecular geometry with specific bond angles and distances.
Nuclear magnetic resonance spectroscopy has provided extensive structural information about this compound. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that confirm the presence of the trimethylsilyl group, with silicon-methyl protons appearing at approximately 0.20-0.47 ppm in various deuterated solvents. The ¹³C Nuclear Magnetic Resonance analysis reveals distinct carbon environments, including the silicon-bound methyl carbons and the highly deshielded trifluoromethyl carbons.
The ¹⁹F Nuclear Magnetic Resonance spectrum displays signals around -77 to -78 ppm, characteristic of trifluoromethylsulfonyl groups. This chemical shift range is consistent with the electron-withdrawing nature of the sulfonyl functionality and provides definitive evidence for the presence of two equivalent trifluoromethanesulfonyl moieties in the molecular structure.
The International Chemical Identifier string for this compound is InChI=1S/C5H9F6NO4S2Si/c1-19(2,3)12(17(13,14)4(6,7)8)18(15,16)5(9,10)11/h1-3H3, which provides a standardized representation of its connectivity. The corresponding InChI Key MLIRNWUYOYIGBZ-UHFFFAOYSA-N serves as a unique molecular identifier in chemical databases.
The Simplified Molecular Input Line Entry System representation CSi(C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F clearly illustrates the molecular connectivity, showing the central nitrogen atom bonded to both the trimethylsilyl group and two trifluoromethanesulfonyl groups. This notation effectively captures the compound's branched structure and the specific bonding patterns between heteroatoms.
Physical characterization studies have established that the compound exists as a clear, colorless liquid under standard conditions, with a boiling point of 115°C under reduced pressure (2 mmHg). The compound exhibits high solubility in common organic solvents, including dichloromethane, toluene, and diethyl ether, which facilitates its use in various synthetic applications.
Comparative Structural Features with Related Sulfonylimide Derivatives
The structural analysis of this compound reveals distinctive features when compared to other sulfonylimide derivatives, particularly bis(trifluoromethanesulfonyl)imide and related trimethylsilyl-substituted compounds. The parent compound bis(trifluoromethanesulfonyl)imide (molecular formula C₂HF₆NO₄S₂) differs primarily in the absence of the trimethylsilyl substituent, resulting in a significantly lower molecular weight of 281.16 g/mol compared to 353.33 g/mol for the trimethylsilyl derivative.
The introduction of the trimethylsilyl group fundamentally alters the electronic and steric properties of the molecule. While bis(trifluoromethanesulfonyl)imide exists as a crystalline solid with a melting point range of 50-56°C, the trimethylsilyl derivative remains liquid under standard conditions due to the disruption of intermolecular hydrogen bonding networks. This structural modification significantly impacts the compound's physical properties and its behavior in solution.
Comparative analysis with other triflimide salts and derivatives demonstrates the unique positioning of the trimethylsilyl substituent within this chemical family. In lanthanide triflimide complexes such as [Europium(triflimide)₃] and [Ytterbium(triflimide)₃], the triflimide anions coordinate to metal centers through oxygen atoms, creating extended coordination networks. The trimethylsilyl derivative, by contrast, maintains its molecular integrity and functions as a discrete Lewis acid catalyst.
| Compound | Molecular Formula | Molecular Weight | Physical State | Key Structural Feature |
|---|---|---|---|---|
| This compound | C₅H₉F₆NO₄S₂Si | 353.33 g/mol | Liquid | Silicon-nitrogen bond |
| Bis(trifluoromethanesulfonyl)imide | C₂HF₆NO₄S₂ | 281.16 g/mol | Crystalline solid | Free imide hydrogen |
| Lithium bis(trifluoromethanesulfonyl)imide | C₂F₆LiNO₄S₂ | 287.09 g/mol | Ionic solid | Lithium-nitrogen ionic bond |
| [Europium(triflimide)₃(H₂O)₃] | C₆H₆EuF₁₈N₃O₁₅S₆ | 995.26 g/mol | Coordination complex | Metal-oxygen coordination |
The acid-base properties of these related compounds show marked differences due to structural variations. Bis(trifluoromethanesulfonyl)imide functions as one of the strongest known Brønsted acids with a pKa value around 0.1, while the trimethylsilyl derivative operates primarily as a Lewis acid due to the replacement of the acidic hydrogen with the electropositive silicon center. This fundamental change in acidity type enables the trimethylsilyl derivative to participate in different mechanistic pathways during catalytic processes.
Structural studies of viologen bis(triflimide) salts have revealed how the triflimide anion can adopt various conformations depending on the cationic environment. In these ionic systems, the triflimide moieties exhibit conformational flexibility that allows for optimization of electrostatic interactions. The covalently bound trimethylsilyl derivative, however, maintains a more rigid structural arrangement due to the directional nature of the silicon-nitrogen covalent bond.
The steric influence of the trimethylsilyl group creates a significantly different molecular envelope compared to other triflimide derivatives. Computational studies suggest that the three methyl groups attached to silicon create a protective steric environment around the nitrogen center, potentially influencing the compound's selectivity in catalytic applications. This steric protection may explain the enhanced tolerance of the compound toward moisture and other nucleophiles compared to more exposed triflimide systems.
Properties
IUPAC Name |
1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-trimethylsilylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F6NO4S2Si/c1-19(2,3)12(17(13,14)4(6,7)8)18(15,16)5(9,10)11/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIRNWUYOYIGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F6NO4S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451929 | |
| Record name | TMS Triflimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82113-66-4 | |
| Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82113-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TMS Triflimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Mechanism of Action
Target of Action
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide primarily targets carbonyl groups in organic compounds. The compound’s interaction with these groups is a key aspect of its function.
Mode of Action
This compound acts as a Lewis acid catalyst in various organic transformations. It complexes with carbonyl groups more effectively than other similar compounds. This interaction results in changes to the structure and reactivity of the target compounds.
Biochemical Pathways
It is known that the compound plays a role in the diels-alder reaction, a type of organic chemical reaction that combines two compounds to form a more complex one.
Pharmacokinetics
It is soluble in most common organic solvents, which suggests it may have good bioavailability.
Result of Action
The action of this compound results in the formation of complex organic compounds through reactions such as the Diels-Alder reaction. This can lead to significant changes at the molecular and cellular level.
Action Environment
The action of this compound can be influenced by environmental factors. For example, it is stored in an inert atmosphere and under -20°C to maintain its stability. The compound’s efficacy may also be affected by the presence of other compounds or conditions in its environment.
Biological Activity
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide, commonly referred to as TMS-Triflimide, is a compound with the molecular formula and a molecular weight of 353.33 g/mol. It is characterized by its unique structure, which includes a trimethylsilyl group and two trifluoromethanesulfonyl groups. This compound has garnered attention in both organic synthesis and medicinal chemistry due to its distinctive properties.
TMS-Triflimide exhibits several important chemical properties that contribute to its biological activity:
- Lipophilicity : The presence of trifluoromethanesulfonyl groups increases the lipophilicity of the compound, making it suitable for various biological applications .
- Strong NH-acidity : As one of the strongest NH-acids, TMS-Triflimide can act as a potent catalyst in numerous organic reactions, which can be harnessed for synthesizing biologically active compounds .
Applications in Organic Synthesis
TMS-Triflimide is utilized extensively in organic synthesis as a reagent and catalyst. Its applications include:
- C-amination reactions : It serves as a source of nitrogen in C-amination (sulfonamidation) reactions, yielding products that are valuable in pharmaceutical chemistry .
- Catalysis : The compound is effective in various catalytic processes such as cycloaddition, Friedel-Crafts reactions, and heterocyclization, which are essential for producing complex organic molecules .
Case Study 1: Catalytic Activity
A study demonstrated that TMS-Triflimide could effectively catalyze the isoprenylation of aliphatic aldehydes via a sigmatropic rearrangement. This reaction resulted in high yields of desired products, showcasing the compound's versatility as a catalyst in organic transformations .
Case Study 2: Synthesis of Biologically Active Compounds
Research highlighted the use of TMS-Triflimide in synthesizing N7-substituted purine biaryls through nucleophilic C-arylation reactions. These compounds are significant due to their potential therapeutic applications in treating various diseases, including cancer .
Toxicity and Safety Considerations
While TMS-Triflimide has promising applications, safety data indicate that it is moisture-sensitive and should be handled under inert gas conditions to prevent degradation. Proper storage at low temperatures (<0°C) is recommended to maintain stability .
Comparative Analysis of Related Compounds
To better understand the biological activity of TMS-Triflimide, it is useful to compare it with related compounds:
| Compound Name | Lipophilicity | NH-acidity (pKa) | Applications |
|---|---|---|---|
| This compound | High | 2.8 | Catalysis in organic synthesis |
| Bis(trifluoromethanesulfonyl)imide | Moderate | 6.33 | Reagent in pharmaceutical chemistry |
| Triflamides | High | Varies | Catalysts and reagents in organic reactions |
Scientific Research Applications
Scientific Research Applications
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide is widely utilized in various research areas due to its effectiveness as a catalyst and reagent .
Electrolyte Solutions
TMS-Triflimide serves as an effective electrolyte in lithium-ion batteries, enhancing their performance and stability, which is crucial for the energy storage industry .
Organic Synthesis
It acts as a reagent in organic synthesis, particularly in the formation of sulfonamides, making it valuable for pharmaceutical development and chemical manufacturing . The compound is utilized extensively in organic synthesis as a reagent and catalyst. Its applications include C-amination reactions, where it serves as a nitrogen source, yielding products valuable in pharmaceutical chemistry. It is effective in various catalytic processes such as cycloaddition, Friedel-Crafts reactions, and heterocyclization, which are essential for producing complex organic molecules.
Fluorination Reactions
The compound is used in fluorination processes, allowing for the introduction of fluorine into organic molecules, which is important in developing agrochemicals and specialty chemicals .
Polymer Chemistry
It is employed in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability, beneficial in various industrial applications . It also acts as a highly effective Lewis acid catalyst in group transfer polymerization (GTP) reactions.
Case Studies
Catalytic Activity
TMS-Triflimide can effectively catalyze the isoprenylation of aliphatic aldehydes via a sigmatropic rearrangement. This reaction resulted in high yields of desired products, showcasing the compound's versatility as a catalyst in organic transformations.
Synthesis of Biologically Active Compounds
Research highlighted the use of TMS-Triflimide in synthesizing N7-substituted purine biaryls through nucleophilic C-arylation reactions. These compounds are significant due to their potential therapeutic applications in treating various diseases, including cancer.
Diels-Alder Reaction
Trimethylsilyl Bis(trifluoromethanesulfonyl)imide is a tolerant and environmentally benign Lewis acid catalyst of the Diels-Alder reaction .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Lipophilicity | NH-acidity (pKa) | Applications |
|---|---|---|---|
| This compound | High | 2.8 | Catalysis in organic synthesis, electrolyte solutions, polymer chemistry |
| Bis(trifluoromethanesulfonyl)imide | Moderate | 6.33 | Reagent in pharmaceutical chemistry |
| Triflamides | High | Varies | Catalysts and reagents in organic reactions |
Safety Considerations
Comparison with Similar Compounds
Trimethylsilyl Triflate (TMSOTf)
TMSOTf (trimethylsilyl trifluoromethanesulfonate) is a widely used silylating agent and catalyst. Key differences include:
- Structure and Acidity : TMSOTf has one Tf group, whereas TMSNTf₂ has two, resulting in significantly higher Lewis acidity for TMSNTf₂. This enhances its ability to activate carbonyl groups and stabilize carbocation intermediates .
- Catalytic Efficiency : In semi-pinacol rearrangements, TMSNTf₂ outperforms TMSOTf in fragment coupling reactions, enabling higher yields and stereochemical control .
- Applications: TMSNTf₂ is preferred in demanding reactions such as the synthesis of polycyclic diterpenoid alkaloids and organo-catalyzed group-transfer polymerization (GTP) of acrylates .
Table 1: TMSNTf₂ vs. TMSOTf
tert-Butyldimethylsilyl Triflate (TBSOTf)
TBSOTf is a bulkier silylating agent with a tert-butyldimethylsilyl group. Comparisons include:
- Steric Effects : The bulky tert-butyl group in TBSOTf limits its use in sterically hindered reactions, whereas TMSNTf₂’s smaller TMS group allows broader substrate compatibility .
- Thermal Stability : TMSNTf₂ exhibits higher thermal stability, making it suitable for high-temperature reactions like ionic liquid-mediated polymerizations .
Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI)
LiTFSI (lithium bis(trifluoromethanesulfonyl)imide) shares the TFSI⁻ anion with TMSNTf₂ but serves distinct roles:
- Function : LiTFSI is an electrolyte salt in lithium-ion batteries, while TMSNTf₂ is a catalyst.
- Ionic Conductivity : LiTFSI in sulfolane achieves 2.75 × 10⁻³ S/cm at 30°C, comparable to lithium hexafluorophosphate .
- Electrochemical Stability : LiTFSI-based electrolytes exhibit stability up to 5.75 V vs. Li/Li⁺, critical for battery performance .
Table 2: TMSNTf₂ vs. LiTFSI
| Property | TMSNTf₂ | LiTFSI |
|---|---|---|
| Primary Use | Catalyst/Silylating agent | Electrolyte salt |
| Thermal Stability | Stable up to 200°C | Stable up to 300°C |
| Ionic Conductivity | N/A | 2.75 × 10⁻³ S/cm (30°C) |
| Reference |
Bis(trifluoromethanesulfonyl)imide (TFSI) Ionic Liquids
Ionic liquids (ILs) with the TFSI⁻ anion, such as [EMIM][TFSI] and [Pyr14][TFSI], differ from TMSNTf₂ in application:
- Conductivity : [Pyr14][TFSI] achieves 10⁻³ S/cm at 80°C in solid polymer electrolytes .
- Vapor Pressure : TFSI-based ILs exhibit lower vapor pressures than bis(fluorosulfonyl)imide analogs, enhancing their utility as green solvents .
- Role in Batteries : ILs like [PP13][TFSI] improve thermal stability and safety in lithium-ion batteries .
Table 3: TFSI-Based Ionic Liquids
| IL Name | Cation Type | Conductivity (S/cm) | Key Property |
|---|---|---|---|
| [EMIM][TFSI] | Imidazolium | ~10⁻³ at 80°C | High ionic mobility |
| [Pyr14][TFSI] | Pyrrolidinium | ~10⁻³ at 80°C | Thermal stability (>300°C) |
| [PP13][TFSI] | Piperidinium | N/A | Non-flammability |
| Reference |
Preparation Methods
In Situ Protodesilylation Method
This is the most commonly employed method for preparing this compound, notable for operational simplicity and high efficiency.
-
- Mix commercially available allyltrimethylsilane (or any trimethylsilyl enol ether) with bis(trifluoromethanesulfonyl)imide (Tf2NH) under controlled temperature conditions.
- The reaction proceeds via protodesilylation, where the trimethylsilyl group is transferred to the bis(trifluoromethanesulfonyl)imide, generating the desired compound in situ.
- This method avoids isolation of intermediates and allows direct use in catalytic reactions.
Direct Silylation Using Trimethylsilyl Chloride
An alternative synthetic route involves the reaction of bis(trifluoromethanesulfonyl)amide with trimethylsilyl chloride (TMSCl).
-
- Bis(trifluoromethanesulfonyl)amide is treated with TMSCl in an appropriate organic solvent (e.g., dichloromethane) under controlled temperature.
- The silylation reaction replaces the acidic proton on the nitrogen with a trimethylsilyl group, yielding this compound.
- The reaction requires careful stoichiometric control and inert atmosphere to prevent hydrolysis or side reactions.
-
- This method allows isolation of the pure compound for storage and later use.
- It is less commonly used compared to in situ methods due to handling and purification requirements.
Silver Salt Mediated Synthesis
-
- Requires preparation or procurement of silver salt, increasing cost.
- Useful for laboratory-scale synthesis where high purity is critical.
Comparative Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| In Situ Protodesilylation | Allyltrimethylsilane + Tf2NH | Mild temperature, solvent (DCM) | Simple, high yield, no isolation | Product used immediately |
| Direct Silylation with TMSCl | Bis(trifluoromethanesulfonyl)amide + TMSCl | Controlled temp, inert atmosphere | Isolated pure compound available | Requires purification, moisture sensitive |
| Silver Salt Mediated Synthesis | AgNTf2 + TMSCl | Ambient to mild heating | Clean reaction, easy byproduct removal | Expensive reagents, less scalable |
Research Findings and Analytical Data
NMR Studies:
NMR spectroscopy confirms the formation of this compound by characteristic chemical shifts corresponding to the trimethylsilyl group and trifluoromethanesulfonyl moieties. Studies show enhanced complexation ability with carbonyl groups compared to related Lewis acids.Catalytic Activity Correlation:
The preparation method influences catalytic efficiency. In situ generated this compound shows superior activity in Diels-Alder reactions and other transformations due to its freshness and absence of impurities.Thermal and Storage Stability: The compound is stable as a colorless liquid under freezer storage. Boiling point at reduced pressure (115 °C / 2 mmHg) allows purification by distillation if needed.
Q & A
Q. What are the established synthesis routes for N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide, and how is purity ensured?
The compound is synthesized via silylation of bis(trifluoromethanesulfonyl)imide (HTf₂N) using trimethylsilyl chloride (Me₃SiCl) under rigorously anhydrous conditions. A typical procedure involves reacting equimolar amounts of HTf₂N and Me₃SiCl in dichloromethane at 0°C, followed by stirring at room temperature for 12 hours. Purification is achieved through fractional distillation under reduced pressure (≤1 mmHg) to remove volatile byproducts. Purity is validated via ¹⁹F NMR spectroscopy and elemental analysis .
Q. What are the primary applications of this compound in organic synthesis?
It is widely employed as a strong Lewis acid catalyst for carbonyl activation, surpassing trimethylsilyl triflate (TMSOTf) in efficiency for reactions like Friedel-Crafts acylations and Mukaiyama aldol additions. Its low nucleophilicity and high thermal stability enable its use in polar aprotic solvents (e.g., CH₂Cl₂, THF) at ambient to mildly elevated temperatures (25–60°C) .
Advanced Research Questions
Q. How does this compound enhance group-transfer polymerization (GTP) kinetics, and how are competing side reactions mitigated?
In GTP of alkyl crotonates, the compound acts as a silicon Lewis acid catalyst, initiating polymerization via silyl enolate intermediates. Key parameters include:
- Initiator ratio : A 1:1 molar ratio of the initiator (e.g., 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene, MTS) to monomer minimizes chain termination.
- Solvent selection : Non-coordinating solvents (e.g., toluene) reduce ion-pair dissociation, enhancing propagation rates.
- Temperature control : Reactions are conducted at –20°C to 0°C to suppress backbiting or β-hydride elimination. Kinetic modeling (e.g., pseudo-steady-state approximation) is used to optimize monomer conversion and molecular weight distribution .
Q. What methodologies are recommended to resolve contradictions in thermal stability data for ionic liquids containing bis(trifluoromethanesulfonyl)imide anions?
Conflicting thermal stability reports often arise from variations in experimental conditions (e.g., heating rate, atmosphere). To standardize assessments:
- Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres at controlled heating rates (e.g., 10°C/min).
- Couple TGA with evolved gas analysis (EGA) using FTIR or mass spectrometry to identify decomposition products.
- Compare results with reference compounds (e.g., [C₁C₄Im][NTf₂], [PYR₁₄][NTf₂]) to contextualize stability trends .
Q. How can researchers evaluate the compound’s compatibility with moisture-sensitive reactions, and what precautions are critical?
Despite its hydrolytic sensitivity, controlled use in moisture-sensitive systems is achievable by:
- Pre-drying solvents (e.g., molecular sieves for CH₂Cl₂) and reagents.
- Employing Schlenk line techniques or glovebox setups for reaction assembly.
- Monitoring residual water via Karl Fischer titration (<50 ppm threshold).
- Substituting with hydrophobic ionic liquids (e.g., [BMIM][NTf₂]) in hybrid catalytic systems to buffer moisture effects .
Methodological Guidance for Data Interpretation
Q. What analytical techniques are essential for characterizing reaction intermediates involving this compound?
- ¹⁹F NMR spectroscopy : Tracks silylation efficiency and anion integrity (δ –78 to –81 ppm for CF₃ groups).
- ESI-MS (Electrospray Ionization Mass Spectrometry) : Identifies ionic intermediates (e.g., [M–Tf₂N]⁻ ions).
- X-ray crystallography : Resolves structural ambiguities in silylated products (e.g., Si–N bond lengths) .
Q. How should researchers address discrepancies in catalytic activity across different solvent systems?
Conflicting activity data often stem from solvent polarity effects on ion pairing. To resolve:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
